molecular formula C5H8F3NO2 B13313442 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid

3-[(2,2,2-Trifluoroethyl)amino]propanoic acid

Cat. No.: B13313442
M. Wt: 171.12 g/mol
InChI Key: GKWWKFCPOUXFID-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethyl)amino]propanoic acid is a chemical compound with the molecular formula C5H8F3NO2. It is known for its unique structure, which includes a trifluoroethyl group attached to an amino propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable propanoic acid derivative. One common method is the reaction of 2,2,2-trifluoroethylamine with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,2-Trifluoroethyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds.

Scientific Research Applications

3-[(2,2,2-Trifluoroethyl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,2,2-Trifluoroethyl)amino]propanoic acid is unique due to its combination of a trifluoroethyl group and an amino propanoic acid backbone. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

3-(2,2,2-trifluoroethylamino)propanoic acid

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)3-9-2-1-4(10)11/h9H,1-3H2,(H,10,11)

InChI Key

GKWWKFCPOUXFID-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(F)(F)F)C(=O)O

Origin of Product

United States

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